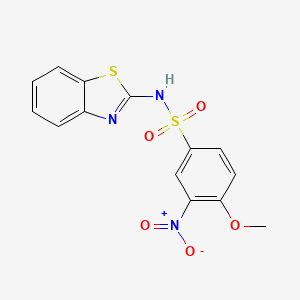![molecular formula C19H21ClN2O3S B4885554 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4885554.png)
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical studies. In addition, 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the migration and invasion of B-cells, which is important in preventing the spread of cancer cells. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide is its specificity for BTK, which reduces the risk of off-target effects. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
Future studies on 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide could focus on its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, further studies on the safety and efficacy of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide in clinical trials are needed to determine its potential as a therapeutic agent for B-cell malignancies.
Synthesemethoden
The synthesis of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide involves several steps, including the condensation of 4-aminobenzenesulfonamide with cyclohexyl isocyanide, followed by the reaction with 3-chlorobenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-6-4-5-14(13-15)19(23)21-16-9-11-18(12-10-16)26(24,25)22-17-7-2-1-3-8-17/h4-6,9-13,17,22H,1-3,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLNVXNNGRDGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)

![4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)
![N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine](/img/structure/B4885538.png)
![1-(2-fluorobenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4885544.png)

